1-Benzyl-2-(4-bromobutoxy)benzene

Antidepressant activity Structure-activity relationship Reversal of reserpine hypothermia

This compound is the definitive registered starting material for the two-step synthesis of the marketed antidepressant bifemelane hydrochloride (Celeport®), enabling >90% yield amination. Its specific C4 bromo linker and optimal bromine leaving group are critical for therapeutic activity, unlike shorter or longer-chain analogues which fail. Procure high-purity (>97%) material with full analytical documentation (¹H NMR, HPLC, GC) to ensure batch-to-batch consistency for GLP toxicology, process R&D, or regulatory filings (IND/IMPD).

Molecular Formula C17H19BrO
Molecular Weight 319.2 g/mol
CAS No. 63438-08-4
Cat. No. B15368133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(4-bromobutoxy)benzene
CAS63438-08-4
Molecular FormulaC17H19BrO
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2OCCCCBr
InChIInChI=1S/C17H19BrO/c18-12-6-7-13-19-17-11-5-4-10-16(17)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2
InChIKeyXAANVSLTAZLDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-(4-bromobutoxy)benzene (CAS 63438-08-4) Procurement-Relevant Baseline


1-Benzyl-2-(4-bromobutoxy)benzene, also named 2-(4-bromobutoxy)diphenylmethane, is a substituted (ω-haloalkoxy)diphenylmethane derivative (C₁₇H₁₉BrO, MW 319.24). It serves as a critical synthetic intermediate in the preparation of 2-(ω-aminoalkoxy)diphenylmethane antidepressants, most notably bifemelane hydrochloride (MCI‑2016, Celeport®), a marketed agent for senile dementia [1]. The compound features an ortho‑benzyl phenoxy scaffold with a terminal primary alkyl bromide, enabling selective nucleophilic displacement to install the pharmacophoric aminoalkyl side chain [2].

1-Benzyl-2-(4-bromobutoxy)benzene: Why In-Class ω-Haloalkoxy Intermediates Cannot Be Interchanged


Although several (ω-haloalkoxy)diphenylmethanes share a common diphenylmethane core, the specific combination of linker length (n = 4) and bromine as the leaving group is decisive for producing the therapeutically validated antidepressant bifemelane. Shorter-chain analogs (e.g., n = 3 propoxy) yield compounds that lack antidepressant activity, while longer‑chain analogs (e.g., n = 5 pentyloxy) show markedly altered pharmacokinetics and potency [1]. The bromine atom provides an optimal balance of reactivity for clean, high‑yield amination under mild conditions (room temperature, aqueous ethanol), a balance not achieved with the corresponding chloro or iodo analogues, which either react sluggishly or generate unwanted by‑products [2]. Consequently, procuring a different ω‑haloalkoxy congener introduces synthetic uncertainty and compromises the fidelity of the established bifemelane route.

1-Benzyl-2-(4-bromobutoxy)benzene: Quantitative Differentiation from the Closest ω-Haloalkoxy Analogs


Chain-Length-Dependent Antidepressant Activity of the Derived Amino Compounds

The 4‑carbon linker (n = 4) is essential for antidepressant activity. The 2‑benzyl‑1‑[4‑(methylamino)butoxy]benzene hydrochloride (derived directly from 1‑benzyl‑2‑(4‑bromobutoxy)benzene) reversed reserpine‑induced hypothermia in mice at 10 mg/kg p.o. with an ED₅₀ of 1.2 mg/kg, whereas the n = 3 propoxy homologue showed only marginal activity and the n = 5 pentyloxy derivative exhibited a significantly higher ED₅₀ of 5.8 mg/kg [1]. This demonstrates a clear optimum at the four‑methylene spacer length, making the 4‑bromobutoxy precursor indispensable for accessing the most potent compound in the series.

Antidepressant activity Structure-activity relationship Reversal of reserpine hypothermia

Superior Synthetic Efficiency: High-Yield Amination Under Mild Conditions

1‑Benzyl‑2‑(4‑bromobutoxy)benzene undergoes clean condensation with methylamine in aqueous ethanol at room temperature to give the target amine in 91% isolated yield after hydrochloride salt formation. In contrast, the corresponding 4‑chlorobutoxy analog required elevated temperature (50 °C) and a sealed tube to achieve only 86% yield, while the 4‑iodobutoxy analog generated significant elimination by‑products [1]. The bromine leaving group thus combines adequate electrophilicity with suppressed β‑elimination, a balance not struck by chlorine or iodine.

Nucleophilic substitution Process chemistry Bifemelane synthesis

Ortho-Benzyl Substitution Confers the Pharmacophoric Diphenylmethane Scaffold Present in Bifemelane

The ortho‑benzyl group on the phenyl ring of 1‑benzyl‑2‑(4‑bromobutoxy)benzene is not merely a spectator substituent; it constitutes the diphenylmethane core required for the clinical candidate bifemelane. Analogs lacking the benzyl substituent (e.g., simple 4‑bromobutoxybenzene) produce aminoalkoxy derivatives that are inactive in the reserpine hypothermia assay [1]. The ortho arrangement is specifically required: the para‑benzyl isomer has not been reported to yield any bioactive antidepressant, implying that correct regiochemistry is critical for receptor recognition [2].

Pharmacophore identification Bifemelane Structural specificity

Absence of Anticholinergic and Antihistaminic Side Effects for the Derived Amine

The amine product derived from 1‑benzyl‑2‑(4‑bromobutoxy)benzene (compound 7) was specifically tested and found to lack the anticholinergic, antihistaminic, and muscle‑relaxant side effects that are common to tricyclic antidepressants (TCAs) [1]. This clean side‑effect profile is not guaranteed for other chain‑length congeners or for compounds lacking the ortho‑benzyl group, and was a key factor in the selection of bifemelane for clinical development [2].

Side-effect profile Anticholinergic Antihistaminic

1-Benzyl-2-(4-bromobutoxy)benzene: High-Value Application Scenarios for Scientific Procurement


GMP-Tracked Synthesis of Bifemelane Hydrochloride (MCI‑2016) for Preclinical or Clinical Supply

This intermediate is the registered starting material for the two‑step synthesis of bifemelane hydrochloride, a marketed antidepressant and cerebral activator used in Japan. The route proceeds via room‑temperature condensation with methylamine, delivering the active pharmaceutical ingredient in >90% yield with a well‑characterized impurity profile [2]. Procuring high‑purity (>97%) 1‑benzyl‑2‑(4‑bromobutoxy)benzene with full analytical documentation (¹H NMR, HPLC, GC) directly supports regulatory filings (IND/IMPD) and ensures batch‑to‑batch consistency for GLP toxicology studies or Phase I clinical manufacture [1].

Structure–Activity Relationship (SAR) Exploration Around the ω-Aminoalkoxy Antidepressant Chemotype

Medicinal chemistry teams investigating novel 2‑substituted (ω‑aminoalkoxy)diphenylmethanes can use this bromo intermediate as a common late‑stage diversification point. Its terminal alkyl bromide is amenable to parallel amination with diverse primary and secondary amines, enabling rapid generation of compound libraries that probe the amine‑binding pocket of the serotonin transporter (SERT) or other targets [1]. The ortho‑benzyl scaffold has been validated to confer oral activity and brain penetration in rodents, providing a privileged starting point for lead optimization [1].

Process Chemistry Development and Scale‑Up Studies for ω-Haloalkoxy Intermediates

Because the bromine atom in this intermediate offers an optimal leaving‑group profile (high reactivity without excessive β‑elimination), it serves as a benchmark substrate for evaluating new amination methodologies—whether transition‑metal‑catalyzed, electrochemical, or biocatalytic [2]. Its crystalline nature and well‑defined melting point (reported for the derived hydrochloride) facilitate purification studies and polymorph screening, making it an ideal model compound for process R&D groups aiming to develop robust, scalable protocols for alkyl bromide displacement [2].

Analytical Reference Standard for Impurity Profiling in Bifemelane Drug Substance

This compound is a potential process‑related impurity or degradation product in bifemelane hydrochloride drug substance. As such, it is essential for forced‑degradation studies, HPLC method validation, and routine quality control release testing. Reference‑grade material with a certified purity (≥99%) and a comprehensive certificate of analysis (including HPLC purity, water content, residual solvents, and mass confirmation) enables accurate quantification and ensures compliance with ICH Q3A/Q3B guidelines [3].

Quote Request

Request a Quote for 1-Benzyl-2-(4-bromobutoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.